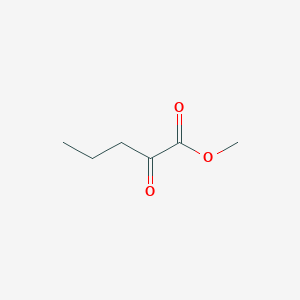

Methyl 2-oxopentanoate

描述

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2-oxopentanoate is typically synthesized through the transesterification reaction of diethyl glutarate and butanone . The reaction conditions involve the use of a catalyst and controlled temperature to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale transesterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

化学反应分析

Types of Reactions: Methyl 2-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the reagents used.

科学研究应用

Chemical Synthesis

Methyl 2-oxopentanoate serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as:

- Esterification : It can react with alcohols to form esters, which are valuable in producing fragrances and flavors.

- Reduction : The compound can be reduced to yield alcohols or other functional groups, making it versatile for synthetic pathways .

Table 1: Key Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Esterification | Esters | Used in flavor and fragrance industries |

| Reduction | Alcohols | Important for synthesizing pharmaceuticals |

| Oxidation | Acids | Can lead to the formation of carboxylic acids |

Biological Research

In biological contexts, this compound is studied for its role in metabolic pathways. It is particularly relevant in amino acid metabolism and has implications for diseases related to branched-chain amino acid (BCAA) metabolism.

Case Study: Maple Syrup Urine Disease (MSUD)

Research indicates that this compound is involved in the metabolic pathways affected by MSUD. Patients with this disorder exhibit elevated levels of branched-chain keto acids, including this compound, due to enzyme deficiencies. Studies have shown that supplementation with this compound can influence transamination processes and potentially alleviate some metabolic disturbances associated with MSUD .

Medical Applications

This compound has been explored as a potential precursor for pharmaceuticals. Its ability to influence cellular metabolism makes it a candidate for developing treatments targeting metabolic disorders.

Table 2: Medical Research Findings

Industrial Applications

In industrial settings, this compound is utilized in producing various chemicals and materials. Its properties make it suitable for applications in:

- Solvents : Used as a solvent in chemical reactions due to its favorable solubility characteristics.

- Polymer Synthesis : Acts as an intermediate in synthesizing polymers and other materials .

Enzymatic Studies

Enzymatic studies have identified specific enzymes involved in the metabolism of this compound. These enzymes play critical roles in converting this compound into various metabolites, influencing both energy production and amino acid synthesis.

Key Enzymes Involved

作用机制

The mechanism of action of methyl 2-oxopentanoate involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes such as lactate dehydrogenase, which catalyzes its reduction to corresponding alcohols . The compound’s effects are mediated through its participation in metabolic pathways and its ability to undergo various chemical transformations .

相似化合物的比较

Methyl 2-oxopentanoate is similar to other keto esters such as methyl 2-oxobutanoate and methyl 2-oxoisocaproate. it is unique in its specific structure and reactivity:

Methyl 2-oxobutanoate: Similar in structure but with a shorter carbon chain.

Methyl 2-oxoisocaproate: Similar in structure but with a branched carbon chain.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications .

生物活性

Methyl 2-oxopentanoate, also known as 4-methyl-2-oxopentanoate, is a branched-chain keto acid that plays a significant role in various metabolic processes, particularly in the context of amino acid metabolism. This compound is involved in the transamination and catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Understanding its biological activity can provide insights into its physiological roles and potential implications in metabolic disorders.

Metabolic Pathways

This compound is primarily generated through the transamination of L-leucine with 2-oxoglutarate, catalyzed by branched-chain amino acid aminotransferases (EC 2.6.1.42). The reaction can be summarized as follows:

This pathway highlights the importance of this compound in the catabolism of essential amino acids, which are crucial for various physiological functions.

Pancreatic Islet Function

Research has demonstrated that this compound significantly stimulates pancreatic islet cell respiration and ketone-body formation. In studies involving isolated rat pancreatic islets, the compound was shown to enhance biosynthetic activity and promote the accumulation of labeled amino acids within the cells. Notably, it was found that the uptake of this compound does not rely on sodium ions or exhibit electrogenic properties, indicating a unique mechanism of action .

The metabolism of this compound in pancreatic islets leads to its incorporation into various metabolites, including CO2, acetoacetate, and L-leucine. This catabolic pathway appears to be coupled with mitochondrial oxidative phosphorylation, suggesting that this compound plays a critical role in energy metabolism within these cells .

Implications in Maple Syrup Urine Disease

This compound has been implicated in metabolic disorders such as maple syrup urine disease (MSUD), a condition characterized by the accumulation of branched-chain amino acids and their corresponding keto acids due to enzyme deficiencies in their metabolism. Elevated levels of this compound are commonly observed in patients with MSUD, indicating its potential as a biomarker for this disorder .

Case Studies

- Study on Islet Cell Metabolism : A study conducted on rat pancreatic islets revealed that this compound markedly stimulated respiratory activity and ketogenesis. The findings indicated that this compound could enhance insulin secretion via increased ATP production from fatty acid oxidation .

- Maple Syrup Urine Disease Analysis : In clinical settings, patients with MSUD were found to have significantly elevated levels of this compound in their urine and plasma. This accumulation correlates with neurological symptoms observed in these patients, emphasizing the need for monitoring this metabolite during treatment .

Research Findings Summary

The biological activity of this compound encompasses its role in energy metabolism and its implications in metabolic disorders:

| Aspect | Details |

|---|---|

| Metabolic Role | Intermediate in BCAA catabolism; enhances pancreatic islet function |

| Mechanism | Stimulates respiration and ketone-body formation; linked to oxidative phosphorylation |

| Clinical Relevance | Elevated levels associated with maple syrup urine disease |

| Potential Biomarker | Indicative of BCAA metabolism disorders |

属性

IUPAC Name |

methyl 2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-4-5(7)6(8)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNLVYPIKSWXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349001 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6376-59-6 | |

| Record name | Methyl 2-Oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-methyl-2-oxopentanoate interact with cells and what are the downstream effects?

A1: 4-Methyl-2-oxopentanoate enters pancreatic beta cells in a concentration- and pH-dependent manner []. This uptake is not dependent on sodium ions or electrogenic transport. Inside the cell, it accumulates and leads to a decrease in intracellular pH []. 4-Methyl-2-oxopentanoate stimulates insulin secretion from pancreatic beta cells, particularly in the presence of glucose [, ]. This effect is linked to its metabolism within the cell, leading to increased respiration, ketone body formation, and biosynthetic activity [].

Q2: How does 4-methyl-2-oxopentanoate affect insulin release in detail?

A2: 4-Methyl-2-oxopentanoate promotes insulin secretion in the presence of low glucose concentrations (e.g., 5 mM), but is ineffective in its absence []. This effect is concentration-dependent, with a threshold at 1 mM and maximal effect at 10 mM []. The potentiation of insulin release by 4-methyl-2-oxopentanoate is associated with increased oxygen uptake, decreased potassium conductance, stimulated calcium influx and net uptake, and increased cyclic AMP content in beta cells []. Interestingly, 4-methyl-2-oxopentanoate doesn't seem to influence glucose metabolism or its ability to activate phosphoinositide hydrolysis [].

Q3: Does 4-methyl-2-oxopentanoate affect leucine metabolism?

A3: Yes, 4-methyl-2-oxopentanoate is a key intermediate in leucine catabolism. Studies using [1-14C]leucine have shown that muscle cells release 1-14C-labelled 4-methyl-2-oxopentanoate, indicating it's an intermediate in leucine breakdown []. The oxidative decarboxylation of 4-methyl-2-oxopentanoate by the branched-chain 2-oxo acid dehydrogenase complex is considered the rate-limiting step in leucine oxidation in muscle tissue [].

Q4: How is 4-methyl-2-oxopentanoate metabolized within the cell?

A4: 4-Methyl-2-oxopentanoate is primarily metabolized through oxidative decarboxylation by the branched-chain 2-oxo acid dehydrogenase complex, a mitochondrial enzyme complex [, ]. This process generates CO2, acetoacetate, and contributes to cellular energy production through oxidative phosphorylation []. It can also be aminated back to leucine by branched-chain amino acid aminotransferase []. Studies in rat pancreatic islets have confirmed that the pathway of 4-methyl-2-oxopentanoate catabolism mirrors that observed in other tissues [].

Q5: What factors can influence 4-methyl-2-oxopentanoate oxidation?

A5: Several factors can influence the rate of 4-methyl-2-oxopentanoate oxidation.

- ADP: ADP enhances 4-methyl-2-oxopentanoate oxidation in skeletal muscle mitochondria [].

- Fatty acids: Long-chain fatty acids, like palmitate, can inhibit both the activity and metabolic flux through the branched-chain 2-oxo acid dehydrogenase complex, ultimately reducing 4-methyl-2-oxopentanoate oxidation []. Conversely, medium-chain fatty acids like octanoate can either activate or inhibit the enzyme complex depending on its pre-existing activation state and the presence of glucose [].

- Pyruvate: Pyruvate, a key metabolite in glucose metabolism, can inhibit both the activity and metabolic flux through the branched-chain 2-oxo acid dehydrogenase complex, similar to long-chain fatty acids [].

- Carnitine: Carnitine can partially alleviate the inhibitory effects of ADP and FCCP on 4-methyl-2-oxopentanoate oxidation, especially at low substrate concentrations [].

Q6: What is the role of calcium in 4-methyl-2-oxopentanoate-induced insulin release?

A6: Calcium plays a crucial role in 4-methyl-2-oxopentanoate-induced insulin release. Both insulin secretion and 45Ca uptake by pancreatic islets show similar responses to varying extracellular concentrations of 4-methyl-2-oxopentanoate []. Agents like NH4+ and menadione, which promote a more oxidized state in islet NADP and inhibit calcium uptake, also inhibit 4-methyl-2-oxopentanoate-induced insulin release []. This suggests a link between 4-methyl-2-oxopentanoate metabolism, NADP redox state, calcium transport, and insulin secretion.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。